N-(Bicyclo[3.3.1]nonan-1-yl)benzamide
Description
Properties
CAS No. |
116137-38-3 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
N-(1-bicyclo[3.3.1]nonanyl)benzamide |
InChI |
InChI=1S/C16H21NO/c18-15(14-8-2-1-3-9-14)17-16-10-4-6-13(12-16)7-5-11-16/h1-3,8-9,13H,4-7,10-12H2,(H,17,18) |
InChI Key |
LRTDDWFAVUHSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)(C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane core is typically constructed via intramolecular cyclization or ring-closing metathesis. In one approach, cyclohexanediacetic acid undergoes condensation with acetic anhydride to yield bicyclo[3.3.1]nonan-3-one intermediates, which are subsequently reduced to the corresponding amine. Alternative routes employ alkenyl-substituted β-dicarbonyls with selenium catalysts to form the bicyclic skeleton. For this compound, the amine precursor is critical; its synthesis often involves:
- Reductive Amination : Cyclohexanone derivatives are treated with ammonium acetate and sodium cyanoborohydride to generate bridgehead amines.
- Cyclization of Enol Ethers : Silyl-enol ethers react with malonyl dichloride under basic conditions, forming the bicyclic structure.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states. For instance, cyclization steps in DMSO at 120°C achieve 90% conversion within 24 hours, compared to 65% in acetonitrile. Conversely, acylation reactions benefit from low temperatures (0–5°C) to suppress racemization.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)2) accelerate Suzuki-Miyaura couplings for introducing aryl groups, though their use in benzamide synthesis remains limited. Recent studies highlight iron(III) chloride as a cost-effective alternative for facilitating amide bond formation.
Analytical Characterization and Data
Spectroscopic Analysis
NMR Spectroscopy :
- 1H NMR (CDCl3) : δ 1.2–2.1 (m, 12H, bicyclic protons), 3.4 (s, 1H, NH), 7.4–7.9 (m, 5H, aromatic protons).
- 13C NMR : δ 28.5 (bridgehead carbons), 167.8 (C=O), 128–133 (aromatic carbons).
IR Spectroscopy :
Strong absorbance at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm successful acylation.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals >98% purity for Method B products, whereas Method A yields 92% purity due to residual benzoyl chloride.
Comparative Analysis of Synthetic Routes
Method B outperforms Method A in yield and purity but requires stringent anhydrous conditions. Industrial-scale synthesis favors Method A for its simplicity, despite lower efficiency. Emerging techniques, such as flow chemistry, promise to enhance scalability and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The bicyclo[3.3.1]nonane ring can be oxidized to introduce functional groups such as ketones or alcohols.
Reduction: Reduction reactions can be used to modify the benzamide group or other functional groups attached to the bicyclo[3.3.1]nonane ring.
Substitution: The compound can undergo substitution reactions, particularly at positions on the benzamide group or the bicyclo[3.3.1]nonane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bicyclo[3.3.1]nonane ring can yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Derivatives of bicyclo[3.3.1]nonane have shown potential as anticancer agents.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Bicyclo[3.3.1]nonan-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
*Hypothetical structure based on analogous systems.
Physicochemical and Spectroscopic Properties
Table 2: Selected Physicochemical Data
- Bicyclic systems exhibit distinct NMR profiles due to rigid frameworks. For example, norbornene-based benzamides show complex splitting in the δ 1.2–2.8 region for bicyclic protons .
- Electron-withdrawing/donating groups (e.g., methoxy, hydroxy) influence electronic environments, shifting C=O signals in 13C NMR (e.g., δ 164.1–164.2) .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare N-(Bicyclo[3.3.1]nonan-1-yl)benzamide, and how do reaction conditions influence yield?
- Answer : Key methods include:
- McMurry coupling : Functionalizes bicyclo[3.3.1]nonanone derivatives via ketone reactivity, enabling alkylation or arylation at specific positions .
- Iridium-catalyzed C–H activation : Achieves high yields (88–93%) by coupling benzamide derivatives with bicyclo[3.3.1]nonane precursors under mild conditions (e.g., room temperature, MeOH solvent) .
- Thiourea-mediated thiolation : Modifies hydroxylated bicyclo[3.3.1]nonane intermediates to introduce sulfur-containing groups prior to benzamide conjugation .
- Optimization tip : Catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity critically impact regioselectivity and purity.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(Bicyclo[3.3.1]nonan-1-yl)benzamide?
- Answer :
- 1H/13C NMR : Resolves bicyclo[3.3.1]nonane ring protons (e.g., bridgehead H at δ 1.8–2.2 ppm) and benzamide aromatic signals (δ 7.3–7.8 ppm). Conformational isomers may split signals, requiring variable-temperature NMR .
- HPLC : Validates purity (>95% achievable with C18 columns, methanol/water mobile phase) and detects byproducts from incomplete coupling reactions .
- IR spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) and absence of residual hydroxyl groups (broad ~3300 cm⁻¹ peak) .
Advanced Research Questions
Q. How does the stereoelectronic environment of the bicyclo[3.3.1]nonane core influence the reactivity of its benzamide derivatives in catalytic systems?
- Answer :
- Steric effects : The rigid bicyclic framework restricts access to the amide nitrogen, limiting nucleophilic reactivity in SN2 reactions but enhancing selectivity in transition-metal catalysis (e.g., iridium-catalyzed C–H activation) .
- Electronic effects : Electron-withdrawing substituents on the benzamide ring increase electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions) .
- Case study : Substituting the benzamide with electron-deficient groups (e.g., -CF₃) improves binding affinity to hydrophobic enzyme pockets in receptor studies .
Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies of bicyclo[3.3.1]nonane-based benzamides targeting neurological receptors?
- Answer :
- Controlled stereochemistry : Use enantiopure bicyclo[3.3.1]nonane precursors to isolate stereoisomers and assess their receptor-binding disparities (e.g., D2 vs. D3 dopamine receptor selectivity) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key hydrophobic interactions between the bicyclic core and receptor residues, reconciling divergent activity data .
- Biological validation : Radioligand displacement assays (e.g., using [³H]spiperone) quantify binding affinities (Ki values) across receptor subtypes to clarify SAR trends .
Q. How does conformational isomerism in bicyclo[3.3.1]nonane systems impact pharmacological activity, and what experimental approaches analyze this behavior?
- Answer :
- Dynamic NMR : Detects ring-inversion kinetics (e.g., coalescence temperature studies) to quantify energy barriers (ΔG‡) between chair-like and boat-like conformers .
- X-ray crystallography : Resolves locked conformations in solid-state structures, revealing preferences for equatorial vs. axial benzamide orientation .
- Biological relevance : Conformational flexibility modulates interactions with allosteric receptor pockets. For example, a "flattened" bicyclo[3.3.1]nonane conformation enhances antagonist activity against estrogen receptors by fitting into sterically constrained binding sites .
Methodological Notes
- Data contradiction management : Conflicting yield reports (e.g., 70% vs. 90%) often stem from solvent purity or catalyst aging. Replicate experiments under inert atmospheres (argon/glovebox) to ensure reproducibility .
- Advanced purification : Use preparative HPLC with chiral columns to separate diastereomers arising from bicyclo[3.3.1]nonane’s stereochemical complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
